molecular formula C19H26F2N2O3 B5509367 9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5509367
M. Wt: 368.4 g/mol
InChI Key: ZWNNNXVPLZBRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H26F2N2O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.19114902 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Applications

The compound has been prepared and screened for antihypertensive activity in the spontaneously hypertensive rat (SHR) model. The parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrated potent antihypertensive effects, primarily due to peripheral alpha 1-adrenoceptor blockade. This suggests potential applications of similar compounds in managing hypertension (Clark et al., 1983).

Synthesis and Bioactivity of Derivatives

The aminomethylation of Guareschi imides led to the synthesis of 7-substituted 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives, indicating a pathway for creating bioactive compounds with potential therapeutic applications (Khrustaleva et al., 2017).

Catalytic Synthesis Innovations

A one-pot, multi-component reaction catalyzed by Et3N facilitated the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. This methodological advancement could simplify the synthesis of complex spirocyclic compounds for various scientific applications (Li et al., 2014).

Therapeutic Potentials

1,9-Diazaspiro[5.5]undecanes have been reviewed for their biological activity, demonstrating potential for treating a variety of disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This wide range of bioactivity underscores the compound's versatility in therapeutic applications (Blanco‐Ania et al., 2017).

Microwave-assisted Synthesis

The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes using a direct annulation approach has been reported. This technique could facilitate the rapid and efficient synthesis of diazaspirocycles for research and development purposes (Macleod et al., 2006).

Properties

IUPAC Name

9-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O3/c20-18(21)26-16-3-1-15(2-4-16)13-22-9-7-19(8-10-22)6-5-17(25)23(14-19)11-12-24/h1-4,18,24H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNNNXVPLZBRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=C(C=C3)OC(F)F)CN(C1=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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